(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone
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Overview
Description
(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H7ClF2O and a molecular weight of 216.6117864 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chloro-2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone typically involves the reaction of 4-chloro-2,5-difluorobenzoyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol are typical conditions for reducing the carbonyl group.
Oxidation: KMnO4 in aqueous or alkaline conditions is used for oxidizing the cyclopropyl group.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives with different nucleophiles.
Reduction: Cyclopropylmethanol derivatives.
Oxidation: Cyclopropyl carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-difluorobenzoic acid: Shares the 4-chloro-2,5-difluorophenyl moiety but lacks the cyclopropylmethanone group.
2-Chloro-4,5-difluorobenzoic acid: Similar structure with different substitution pattern on the phenyl ring.
Uniqueness
(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropyl and methanone groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(4-chloro-2,5-difluorophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXPTHSKMAWXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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